N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide
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Overview
Description
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide is a compound that belongs to the class of thiazole derivatives Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide typically involves the reaction of 3-chloropentane-2,4-dione with substituted benzoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The detailed characterization of the synthesized compound is performed using techniques such as NMR, FTIR, and elemental analysis .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms could be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition is achieved through binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide include other thiazole derivatives such as:
- N-(5-acetyl-4-methylthiazol-2-yl)-4-fluorobenzamide
- N-(5-acetyl-4-methylthiazol-2-yl)-3-nitrobenzamide
- N-(5-acetyl-4-methylthiazol-2-yl)-4-chlorobenzamide
Uniqueness
What sets this compound apart from its similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the fluorine atom at the 3-position of the benzamide ring enhances its reactivity and potential biological activity compared to other derivatives.
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2S/c1-7-11(8(2)17)19-13(15-7)16-12(18)9-4-3-5-10(14)6-9/h3-6H,1-2H3,(H,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOENNMLPZSGKLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)F)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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